molecular formula C12H13NO B8298348 3-Ethoxymethylisoquinoline

3-Ethoxymethylisoquinoline

Cat. No. B8298348
M. Wt: 187.24 g/mol
InChI Key: JBWYZRJYVQQIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04261993

Procedure details

3-Ethoxymethylisoquinoline (31 g) is dissolved in 95% sulphuric acid (density 1.83; 100 cc). The solution is cooled to 0° C. and a mixture of 95% sulphuric acid (density 1.83; 35 cc) and 70% nitric acid (density 1.42; 10.2 cc) is added dropwise in the course of 30 minutes so as not to exceed 10° C. Stirring is continued for 16 hours whilst allowing the temperature to return to about 20° C. The mixture is then poured into a mixture of ice and water (1 liter), and an ammonia solution containing 20% of NH3 (density 0.9) is added, without exceeding 30° C., until a pH of about 10 is obtained. The yellow suspension is extracted with methylene chloride (4×200 cc). The organic extracts are combined, washed with water (2×50 cc), dried over magnesium sulphate and filtered and the filtrate is evaporated to dryness at 40° C. under reduced pressure (20 mm Hg). 3- Ethoxymethyl-5-nitroisoquinoline (24 g), melting at 54° C., is obtained.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.2 mL
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][C:5]1[N:6]=[CH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH3:2].[N+:15]([O-])([OH:17])=[O:16].O.N>S(=O)(=O)(O)O>[CH2:1]([O:3][CH2:4][C:5]1[N:6]=[CH:7][C:8]2[C:13]([CH:14]=1)=[C:12]([N+:15]([O-:17])=[O:16])[CH:11]=[CH:10][CH:9]=2)[CH3:2]

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
C(C)OCC=1N=CC2=CC=CC=C2C1
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
10.2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
35 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise in the course of 30 minutes so as not
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to exceed 10° C
CUSTOM
Type
CUSTOM
Details
to return to about 20° C
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
without exceeding 30° C., until a pH of about 10
CUSTOM
Type
CUSTOM
Details
is obtained
EXTRACTION
Type
EXTRACTION
Details
The yellow suspension is extracted with methylene chloride (4×200 cc)
WASH
Type
WASH
Details
washed with water (2×50 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness at 40° C. under reduced pressure (20 mm Hg)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OCC=1N=CC2=CC=CC(=C2C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.